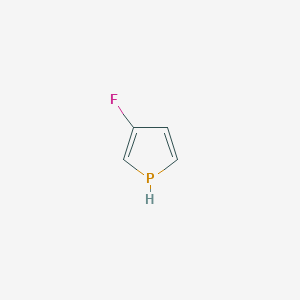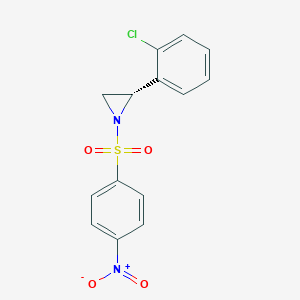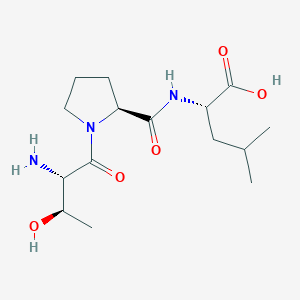![molecular formula C15H13NS B12540500 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol CAS No. 676236-38-7](/img/structure/B12540500.png)
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol is an organic compound that features a benzene ring substituted with a thiol group and an imine linkage to a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol typically involves the condensation of 2-aminobenzenethiol with cinnamaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for about 30 minutes. The product is then isolated by filtration and purified by recrystallization from ethanol and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiol groups can be oxidized to form disulfides. This reaction can be reversed by reduction.
Substitution: The imine linkage can undergo nucleophilic substitution reactions, where the imine nitrogen is replaced by other nucleophiles.
Addition: The double bond in the phenylpropene moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like bromine (Br₂) or iodine (I₂) can be used to oxidize the thiol group to a disulfide.
Reduction: Zinc and acid can reduce disulfides back to thiols.
Nucleophilic Substitution: Strong nucleophiles such as hydrosulfide anion (HS⁻) can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of thiols.
Substituted Imine Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through its thiol and imine functional groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The imine linkage can participate in various nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: Shares the thiol group but lacks the imine linkage and phenylpropene moiety.
Cinnamaldehyde: Contains the phenylpropene moiety but lacks the thiol and imine groups.
Benzothiazole Derivatives: Contain similar structural motifs but differ in the specific arrangement of atoms and functional groups.
Uniqueness
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol is unique due to the combination of its thiol group, imine linkage, and phenylpropene moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
676236-38-7 |
|---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-(cinnamylideneamino)benzenethiol |
InChI |
InChI=1S/C15H13NS/c17-15-11-5-4-10-14(15)16-12-6-9-13-7-2-1-3-8-13/h1-12,17H |
InChI Key |
QRWHQPZRPYSPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)

![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)

![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)

![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
